![molecular formula C12H7N5S B5624910 8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5624910.png)
8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones and their derivatives involves nimble isomerization of their [4,3-c] compounds, produced by condensation of 4-hydrazinothieno[3,2-d]pyrimidin-2(1H)-one with appropriate triethyl orthoesters or by oxidative cyclization of 4-(benzylidenehydrazino)thieno[3,2-d]pyrimidin-2(1H)-ones. This synthesis route offers a reliable method for the creation of these compounds as a novel ring system (Nagamatsu, Ahmed, 2005).
Molecular Structure Analysis
The analysis of the molecular structure of 8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine derivatives is crucial for understanding their biological activity. These compounds typically involve complex heterocyclic structures that can be elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry, to establish their characterization (Prabhakar et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving this compound derivatives can include electrophilic substitutions, which result in various substituted derivatives. These reactions are crucial for modifying the chemical structure and hence the biological activity of these compounds. The synthesized compounds often exhibit antimicrobial and antifungal activities, which are evaluated through comparative studies with standard drugs (Gein et al., 2009).
Mecanismo De Acción
Target of Action
8-Phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine is a derivative of thienopyrimidine, a class of compounds that are structural analogs of purines . Thienopyrimidines have been found to inhibit various enzymes and pathways, playing a significant role in the treatment of diseases such as cancer . The primary targets of this compound are protein kinases (PKs), which are critical to the progression of cancer .
Mode of Action
The compound interacts with its targets, the PKs, by inhibiting their activity. Mutations in PKs can lead to oncogenesis, and these mutations are critical to the progression of cancer . By inhibiting PKs, the compound can potentially prevent the progression of cancer .
Biochemical Pathways
The inhibition of PKs affects several signal transduction pathways, which can lead to metastasis and drug resistance . Other targets that can be inhibited to give effective anticancer drugs include topoisomerases , tubulin polymerization , and histone deacetylase (HDAC) .
Result of Action
The molecular and cellular effects of the compound’s action are primarily its anticancer effects. By inhibiting PKs and other targets, the compound can potentially prevent the progression of cancer .
Direcciones Futuras
Propiedades
IUPAC Name |
11-phenyl-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5S/c1-2-4-8(5-3-1)10-6-9-11-14-15-16-17(11)7-13-12(9)18-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTXRHWRUDNWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN4C3=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

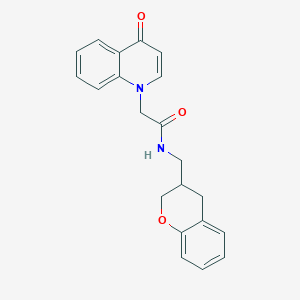
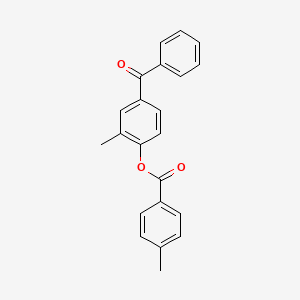
![2-[1-(2-chlorophenyl)-5-(5-ethoxy-2-furyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5624855.png)
![4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5624866.png)
![2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5624870.png)
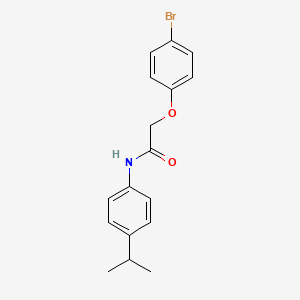
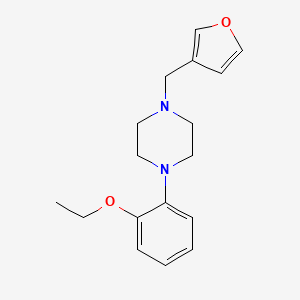
![2-(1H-pyrazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B5624877.png)

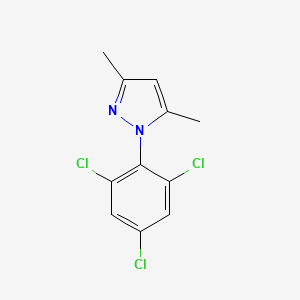
![4-{[(4-bromophenoxy)acetyl]amino}benzamide](/img/structure/B5624896.png)
![7-{3-[(4-fluorobenzyl)thio]propanoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5624901.png)
![2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5624903.png)
![1-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5624916.png)